1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine
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Overview
Description
1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine typically involves the trifluoromethylation of secondary amines using reagents such as CF3SO2Na. This method is advantageous due to its good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials . Another approach involves the reaction of 3-(trifluoromethyl)phenylacetonitrile with appropriate reagents to introduce the prop-2-en-1-amine moiety .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine exerts its effects involves interactions with molecular targets and pathways. For instance, it can form electron donor-acceptor complexes with certain molecules, leading to specific chemical transformations. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
- 1-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-amine
- 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole
Uniqueness: 1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine is unique due to its specific structural features, such as the trifluoromethyl group and the prop-2-en-1-amine moiety. These features confer distinct chemical properties and reactivity patterns, making it valuable for various applications .
Properties
Molecular Formula |
C10H10F3N |
---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H10F3N/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h2-6,9H,1,14H2 |
InChI Key |
ABWUJOISVMJGJB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC(=CC=C1)C(F)(F)F)N |
Origin of Product |
United States |
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